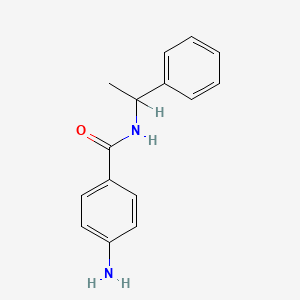

4-Amino-N-(1-feniletil)benzamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Amino-N-(1-phenylethyl)benzamide and its analogues has been explored in studies aiming to understand its anticonvulsant activity and structure-activity relationships. Modifications to the compound, such as acylation, alkylation, or insertion of a methylene group, significantly affect its anticonvulsant potency and toxicity (Clark & Davenport, 1987).

Molecular Structure Analysis

The molecular structure of derivatives of 4-Amino-N-(1-phenylethyl)benzamide has been characterized by techniques such as IR, H and C-NMR, mass spectrometry, and elemental analysis. These studies have provided insights into the compound's crystalline structure and the influence of substitutions on its properties (Saeed et al., 2010).

Chemical Reactions and Properties

Research into the chemical reactivity of 4-Amino-N-(1-phenylethyl)benzamide and its analogues has highlighted their potential in creating novel compounds with significant biological activities. For instance, derivatives have been evaluated for their inhibitory potential against enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, showing that these compounds can bind nucleotide protein targets with considerable interest for medicinal chemistry applications (Saeed et al., 2015).

Physical Properties Analysis

The physical properties of 4-Amino-N-(1-phenylethyl)benzamide and its derivatives, such as solubility, crystal structure, and thermal stability, have been extensively studied. These investigations provide valuable information for understanding how structural modifications can influence the compound's physical characteristics and its potential for further applications in drug development (Saxena et al., 2003).

Chemical Properties Analysis

The chemical properties of 4-Amino-N-(1-phenylethyl)benzamide, including its reactivity and interaction with other molecules, have been explored through various synthetic strategies. These studies are crucial for designing new compounds with enhanced biological or pharmacological activities by exploiting the chemical properties of the benzamide scaffold (Guirado et al., 2002).

Aplicaciones Científicas De Investigación

Síntesis de Benzamidas

La 4-Amino-N-(1-feniletil)benzamida se puede utilizar en la síntesis de benzamidas mediante la condensación directa de ácidos carboxílicos y aminas . Este proceso es altamente eficiente y ecológico, utilizando la irradiación ultrasónica como una tecnología verde y poderosa .

Aplicaciones Farmacéuticas

Las benzamidas, incluida la this compound, se utilizan ampliamente en la industria farmacéutica. Se encuentran en las estructuras de posibles compuestos farmacológicos como loperamida (antidiarreico), acetaminofén (analgésico) y lidocaína (anestésico local) .

Aplicaciones Industriales

Las benzamidas también se utilizan en diversos sectores industriales como la industria del plástico, el caucho y el papel . Sirven como productos intermedios en la síntesis de otros compuestos .

Actividades Antioxidantes

Algunos compuestos de benzamida, incluida la this compound, han mostrado actividad antioxidante. Pueden actuar como captadores de radicales libres y agentes quelantes de metales .

Actividades Antibacterianas

Las benzamidas han demostrado actividad antibacteriana contra bacterias grampositivas y gramnegativas . Esto las hace valiosas en el desarrollo de nuevos agentes antibacterianos .

Química Verde

La síntesis de this compound se puede lograr mediante métodos de química verde. Por ejemplo, se puede utilizar una reacción de asociación iónica a temperatura ambiente para sintetizar el compuesto .

Propiedades

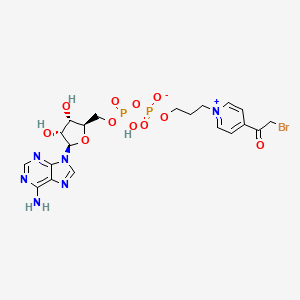

IUPAC Name |

4-amino-N-(1-phenylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-11(12-5-3-2-4-6-12)17-15(18)13-7-9-14(16)10-8-13/h2-11H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMURALCBANCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90914203 | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24793360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

85592-75-2, 97042-55-2 | |

| Record name | Benzamide, 4-amino-N-(1-phenylethyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085592752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 188544 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097042552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(1-phenylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90914203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

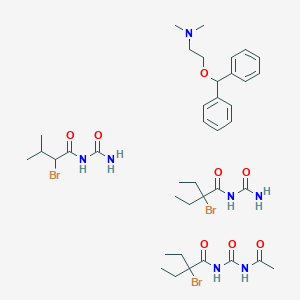

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

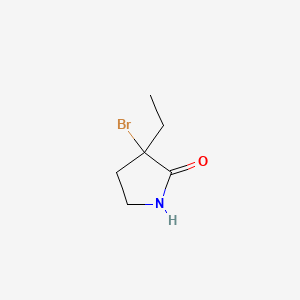

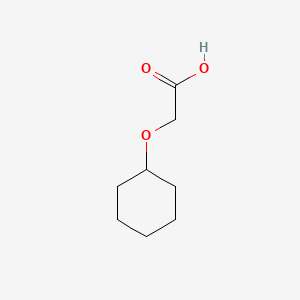

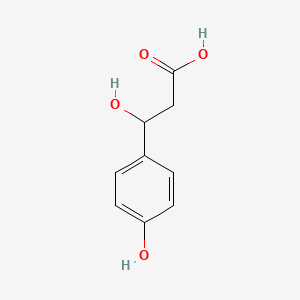

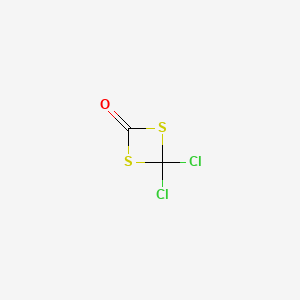

Feasible Synthetic Routes

Q & A

Q1: What structural modifications to 4-Amino-N-(1-phenylethyl)benzamide were explored and how did they affect its anticonvulsant activity?

A1: Researchers investigated the impact of various structural modifications on the anticonvulsant activity of 4-Amino-N-(1-phenylethyl)benzamide []. They found that:

- Acylation or alkylation of the amino group led to a significant decrease in anticonvulsant activity [].

- Insertion of a methylene group between the 4-amino group and the aromatic ring slightly increased potency but also increased toxicity [].

- Reduction of the amide carbonyl resulted in slightly lower anticonvulsant potency and significantly increased toxicity [].

- Modifications to the 1-phenylethyl group generally decreased anticonvulsant activity [].

Q2: What do these structure-activity relationship findings suggest about the compound's mechanism of action?

A2: While the exact mechanism of action remains unclear, the structure-activity relationship studies provide valuable insights:

- The significant loss of activity upon modifying the amino and amide groups suggests these moieties are crucial for target binding or interaction [].

- The altered activity profile with modifications to the 1-phenylethyl group might indicate its role in influencing the molecule's conformation or interacting with a specific region of the target [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-N-ethyl-2-pyridinamine](/img/structure/B1215559.png)

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,4R)-5-(7,8-dimethyl-2,4,6-trioxo-1H-benzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1215566.png)